molecular formula C18H20N2O3 B5326716 N~1~-BENZYL-N~1~-ISOPROPYL-4-METHYL-3-NITROBENZAMIDE

N~1~-BENZYL-N~1~-ISOPROPYL-4-METHYL-3-NITROBENZAMIDE

Cat. No.: B5326716
M. Wt: 312.4 g/mol
InChI Key: XIDDYQJNFNIUNM-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~1~-isopropyl-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C17H18N2O3 It is a benzamide derivative characterized by the presence of benzyl, isopropyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N~1~-isopropyl-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Reductive Amination:

Industrial Production Methods

Industrial production of N1-benzyl-N~1~-isopropyl-4-methyl-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~1~-benzyl-N~1~-isopropyl-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzyl and isopropyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N~1~-benzyl-N~1~-isopropyl-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N~1~-isopropyl-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and isopropyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-isopropyl-4-nitrobenzamide: Similar structure but lacks the methyl group.

    N-Benzyl-N-isopropyl-4-methylbenzamide: Similar structure but lacks the nitro group.

    N-Benzyl-N-isopropyl-3-nitrobenzamide: Similar structure but the nitro group is in a different position.

Uniqueness

N~1~-benzyl-N~1~-isopropyl-4-methyl-3-nitrobenzamide is unique due to the specific combination of benzyl, isopropyl, methyl, and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-benzyl-4-methyl-3-nitro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)19(12-15-7-5-4-6-8-15)18(21)16-10-9-14(3)17(11-16)20(22)23/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDDYQJNFNIUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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